molecular formula C20H18ClN3O3S B11224989 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B11224989
M. Wt: 415.9 g/mol
InChI Key: MRYZLCZVWRCZAD-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with a thieno[3,4-c]pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce a corresponding amine .

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H18ClN3O3S/c1-12-6-7-14(8-13(12)2)20(25)22-19-17-10-28(26,27)11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

MRYZLCZVWRCZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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